1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-
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Overview
Description
1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the oxadiazole family, which is known for its diverse biological activities and potential therapeutic applications . The presence of nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives . The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .
Scientific Research Applications
1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different electronic properties and biological activities.
1,2,5-Oxadiazole: Known for its high-energy properties and applications in materials science.
1,3,4-Oxadiazole: Exhibits distinct pharmacological activities and is used in drug design.
Uniqueness
1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- stands out due to its unique combination of nitrogen and oxygen atoms in the oxadiazole ring, which imparts specific chemical and biological properties . Its ability to interact with diverse molecular targets makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H6ClN5O2 |
---|---|
Molecular Weight |
263.64 g/mol |
IUPAC Name |
5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C10H6ClN5O2/c11-6-4-1-2-13-8(4)14-3-5(6)10-15-9(7(12)17)16-18-10/h1-3H,(H2,12,17)(H,13,14) |
InChI Key |
IRAXGVTUXOXURL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C3=NC(=NO3)C(=O)N |
Origin of Product |
United States |
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